molecular formula C20H23O7-3 B1264637 gibberellin A17(2-)

gibberellin A17(2-)

Cat. No. B1264637
M. Wt: 375.4 g/mol
InChI Key: AUKMHZZVLPQAOX-CDNFTCFOSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A17(2-) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A17. It is a dicarboxylic acid dianion and a gibberellin carboxylic acid anion. It is a conjugate base of a gibberellin A17.

Scientific Research Applications

1. Role in Plant Development and Growth

Gibberellins, including gibberellin A17(2-), are crucial for various developmental processes in plants. They contribute significantly to the regulation of plant growth, influencing aspects such as seed germination, stem elongation, leaf expansion, and the development of flowers and fruits. Research shows the complex pathways through which gibberellins like gibberellin A17(2-) are biosynthesized and how they control different growth and development stages in plants. Notable studies include the identification of the genes that encode GA biosynthesis and deactivation enzymes, and how these pathways are regulated by developmental, hormonal, and environmental signals (Yamaguchi, 2008).

2. Interaction with Plant Receptors

Gibberellin A17(2-) interacts with specific receptors in plants, such as GIBBERELLIN INSENSITIVE DWARF1 (GID1), which plays a significant role in gibberellin signaling. This interaction is crucial for regulating gene expression and promoting the degradation of transcriptional regulators. Structural studies of these receptors, like Arabidopsis thaliana GID1A, have provided insights into how gibberellins are perceived and how this triggers specific responses at the molecular level (Murase et al., 2008).

3. Agricultural Applications

Gibberellins are widely used in agriculture to influence plant growth and development. They have applications in enhancing crop yields, controlling plant stature, and improving various agronomic traits. The manipulation of gibberellin levels, either genetically or through external application, is a common practice to optimize plant growth for agricultural purposes. This approach offers an alternative to using chemical growth retardants, with a focus on environmental and health safety (Gao & Chu, 2020).

4. Influence on Plant Hormone Distribution and Transport

The distribution and concentration gradients of gibberellins like gibberellin A17(2-) are key to governing plant growth and development. Studies on gibberellin movement and localization have highlighted the importance of GA intermediates in long- and short-distance transport, offering insights into the mechanisms behind plant hormone distribution (Binenbaum et al., 2018).

5. Applications in Plant Breeding and Genetic Engineering

Gibberellins play a significant role in the development of new plant varieties with desirable traits. Genetic manipulation of gibberellin pathways has been used to create dwarf or semi-dwarf plant varieties, which are crucial for modern agriculture. These varieties are often more resistant to lodging and have higher yield potentials, demonstrating the significance of gibberellins in plant breeding programs (Sun & Gubler, 2004).

properties

Product Name

gibberellin A17(2-)

Molecular Formula

C20H23O7-3

Molecular Weight

375.4 g/mol

IUPAC Name

(1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate

InChI

InChI=1S/C20H26O7/c1-10-8-18-9-19(10,27)7-4-11(18)20(16(25)26)6-3-5-17(2,15(23)24)13(20)12(18)14(21)22/h11-13,27H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/p-3/t11-,12-,13-,17-,18+,19+,20-/m1/s1

InChI Key

AUKMHZZVLPQAOX-CDNFTCFOSA-K

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)[O-])C(=O)[O-])C(=O)[O-]

Canonical SMILES

CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)[O-])C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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